molecular formula C13H19NO2 B1415070 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde CAS No. 21635-78-9

4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde

Cat. No.: B1415070
CAS No.: 21635-78-9
M. Wt: 221.29 g/mol
InChI Key: VPQDJWZOKQGORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde: is an organic compound with the molecular formula C13H19NO2. It is a benzaldehyde derivative where the benzene ring is substituted with an ethoxyethyl and ethylamino group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde typically involves the reaction of 4-nitrobenzaldehyde with 2-ethoxyethylamine and ethylamine under controlled conditions. The reaction proceeds through a series of steps including reduction, substitution, and condensation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions: 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde undergoes various chemical reactions including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The ethoxyethyl and ethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: 4-((2-Ethoxyethyl)(ethyl)amino)benzoic acid.

    Reduction: 4-((2-Ethoxyethyl)(ethyl)amino)benzylamine.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemistry: 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the formulation of certain polymers and resins.

Mechanism of Action

The mechanism of action of 4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with enzymes, receptors, or other proteins, thereby modulating their activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-((2-Methoxyethyl)(ethyl)amino)benzaldehyde
  • 4-((2-Propoxyethyl)(ethyl)amino)benzaldehyde
  • **4-((2-Butoxyethyl)(ethyl)amino)benz

Properties

IUPAC Name

4-[2-ethoxyethyl(ethyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-14(9-10-16-4-2)13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQDJWZOKQGORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOCC)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652279
Record name 4-[(2-Ethoxyethyl)(ethyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21635-78-9
Record name 4-[(2-Ethoxyethyl)(ethyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-((2-Ethoxyethyl)(ethyl)amino)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.